3-amino-N-phenylbenzofuran-2-carboxamide
CAS No.: 361991-92-6
Cat. No.: VC4255316
Molecular Formula: C15H12N2O2
Molecular Weight: 252.273
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 361991-92-6 |
---|---|
Molecular Formula | C15H12N2O2 |
Molecular Weight | 252.273 |
IUPAC Name | 3-amino-N-phenyl-1-benzofuran-2-carboxamide |
Standard InChI | InChI=1S/C15H12N2O2/c16-13-11-8-4-5-9-12(11)19-14(13)15(18)17-10-6-2-1-3-7-10/h1-9H,16H2,(H,17,18) |
Standard InChI Key | NMVUHQWKVSAJQO-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)N |
Introduction
Structural and Physicochemical Characteristics
Physicochemical Properties
With a molecular weight of 252.273 g/mol and calculated partition coefficient (LogP) of 2.81, the compound exhibits:
-
Moderate lipophilicity suitable for blood-brain barrier penetration
-
Aqueous solubility of 0.12 mg/mL in phosphate buffer (pH 7.4) at 25°C
-
Thermal stability up to 215°C (DSC onset)
Synthetic Methodologies
Cs₂CO₃-Mediated Cascade Synthesis
The optimized synthesis employs cesium carbonate in dimethylformamide (DMF) at room temperature :
Reaction Scheme:
2-Hydroxybenzonitrile + 2-Bromoacetophenone → 3-Amino-2-aroylbenzofuran
Key Advantages:
-
89% average yield (n=18 substrates)
-
10-20 minute reaction time
-
Gram-scale feasibility without yield reduction
-
No requirement for inert atmosphere
Mechanistic Insights:
-
Cs₂CO₃ deprotonates 2-hydroxybenzonitrile → phenoxide formation
-
Nucleophilic attack on 2-bromoacetophenone → C-C bond formation
-
Intramolecular cyclization via carbanion intermediate
-
Tautomerization to aromatic benzofuran system
Post-Synthetic Modifications
The amino group enables diverse functionalization:
Copper-Catalyzed N-Arylation :
3-Amino-N-phenylbenzofuran-2-carboxamide + Arylboronic Acid → Mono/Bi-N-aryl derivatives
-
Cu(OAc)₂ catalyst (5 mol%)
-
Room temperature, 12-24 hours
-
68-92% yields
Knoevenagel Condensation :
With malononitrile under microwave irradiation:
-
Forms fluorescent alkenes (λem=465 nm, Φf=0.68)
-
Generates benzofuran-fused aminopyridines
Biological Activity Profile
Cell Line | IC₅₀ (μM) | Selectivity Index vs. HEK293 |
---|---|---|
MCF-7 (Breast) | 1.8 ± 0.2 | 18.7 |
A549 (Lung) | 2.3 ± 0.4 | 14.6 |
HepG2 (Liver) | 3.1 ± 0.3 | 10.9 |
Mechanistic studies indicate:
-
G0/G1 cell cycle arrest (Flow cytometry)
-
Caspase-3 activation (2.8-fold vs. control)
-
Bcl-2/Bax ratio reduction (0.38 vs. 1.2 in untreated cells)
Antimicrobial Activity
Against ESKAPE pathogens (MIC values):
Pathogen | MIC (μg/mL) |
---|---|
MRSA (ATCC 43300) | 16 |
E. coli (ATCC 25922) | 64 |
C. albicans (SC5314) | 32 |
Structure-activity relationship (SAR) analysis reveals:
-
3-Amino group critical for disrupting microbial membranes
-
Phenylcarboxamide enhances Gram-positive selectivity
Chemical Reactivity and Derivatives
Transamidation Chemistry
The carboxamide undergoes efficient aminolysis :
Conditions:
-
1.2 eq amine nucleophile
-
120°C, 4-6 hours
-
Yields: 56-97%
Notable Derivatives:
Derivative | Application | Yield |
---|---|---|
Tryptamine-conj. | CNS-targeting agents | 56% |
Piperidine-subst. | Improved bioavailability | 94% |
Morpholine-analog | Enhanced water solubility | 97% |
Electrophilic Substitution
The benzofuran ring undergoes regioselective halogenation:
Halogenation Position | Conditions | Yield |
---|---|---|
5-Bromo | Br₂, FeCl₃, 0°C | 82% |
6-Chloro | Cl₂, AlCl₃, 40°C | 78% |
Halogenated derivatives show 3.2-fold increased cytotoxicity in MDA-MB-231 cells compared to parent compound.
Comparative Analysis with Structural Analogs
vs. 3-Methyl-N-phenylbenzofuran-2-carboxamide
Property | 3-Amino Derivative | 3-Methyl Derivative |
---|---|---|
Anticancer IC₅₀ (MCF-7) | 1.8 μM | 12.4 μM |
LogP | 2.81 | 3.45 |
Metabolic Stability | t₁/₂=47 min | t₁/₂=22 min |
Fluorescence Quantum Yield | 0.57 | 0.12 |
The amino group confers enhanced target binding (ΔΔG=-3.2 kcal/mol vs. methyl) through hydrogen bonding interactions .
vs. Benzothiophene Analogs
-
Benzofuran derivatives exhibit 2.3-fold greater antimicrobial activity
-
18% higher oral bioavailability in rat models
-
Reduced hERG channel inhibition (IC₅₀=12 μM vs. 3 μM for benzothiophenes)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume